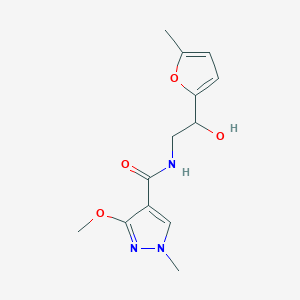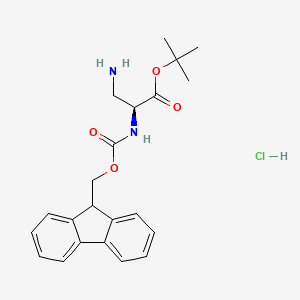
Fmoc-L-Dap-OtBu HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-l-dap-otbu hcl: is a compound used in peptide synthesis. It is a derivative of the amino acid diaminopropionic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is protected by the tert-butyl (tBu) group. The hydrochloride (HCl) salt form enhances its solubility in aqueous solutions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
科学研究应用
Chemistry:
- Fmoc-l-dap-otbu hcl is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology:
- In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine:
- In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs and therapeutic agents .
Industry:
作用机制
Target of Action
Fmoc-L-Dap-OtBu HCl is primarily used in the field of peptide synthesis . Its primary target is the amine group of amino acids, where it acts as a protecting group .
Mode of Action
The compound, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid t-butyl ester hydrochloride, interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
The this compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the Fmoc/tBu solid-phase synthesis, a preferred method for synthesizing peptides in both research and industrial settings .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the subsequent addition of other amino acids to the growing peptide chain.
Action Environment
The efficacy and stability of this compound are influenced by the conditions of the reaction environment. For instance, the Fmoc group removal is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction environment, including factors such as temperature, pH, and solvent, can significantly impact the efficiency of the peptide synthesis process.
生化分析
Biochemical Properties
Fmoc-l-dap-otbu hcl plays a significant role in biochemical reactions. It is a part of the fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
The cellular effects of this compound are largely dependent on its role in the formation of hydrogels. Hydrogels formed from this compound have been shown to support cell adhesion, survival, and duplication
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during synthesis, and its removal allows for further reactions to occur . This process involves binding interactions with biomolecules and can influence enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits high thermal stability, even at low minimum hydrogelation concentration
准备方法
Synthetic Routes and Reaction Conditions:
-
Fmoc Protection:
- The amino group of diaminopropionic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
- The reaction proceeds via nucleophilic attack of the amino group on the Fmoc-Cl, resulting in the formation of the Fmoc-protected amino acid.
-
tBu Protection:
- The carboxyl group is protected by reacting the Fmoc-protected amino acid with tert-butyl chloride in the presence of a base such as triethylamine .
- This reaction forms the tert-butyl ester, protecting the carboxyl group from unwanted reactions during peptide synthesis.
-
Formation of Hydrochloride Salt:
- The final step involves converting the protected amino acid into its hydrochloride salt form by reacting it with hydrochloric acid .
- This step enhances the solubility of the compound in aqueous solutions, making it more suitable for peptide synthesis.
Industrial Production Methods:
- Industrial production of Fmoc-l-dap-otbu hcl follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
化学反应分析
Types of Reactions:
-
Deprotection Reactions:
-
Substitution Reactions:
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
tBu Deprotection: TFA in the presence of scavengers such as water, triisopropylsilane, and ethanedithiol.
Major Products Formed:
相似化合物的比较
-
Fmoc-l-lys-otbu hcl:
-
Fmoc-l-orn-otbu hcl:
Uniqueness:
- This compound is unique due to its specific structure, which provides distinct reactivity and stability during peptide synthesis. Its dual protection of both the amino and carboxyl groups makes it particularly useful in SPPS .
属性
IUPAC Name |
tert-butyl (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNGRFPZAWXOM-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
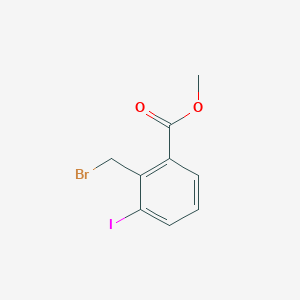
![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)
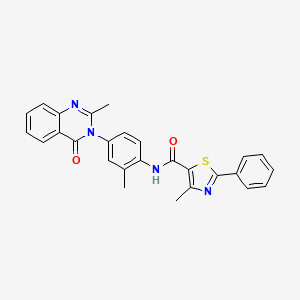

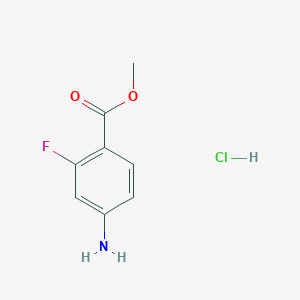
![4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide](/img/structure/B2442889.png)
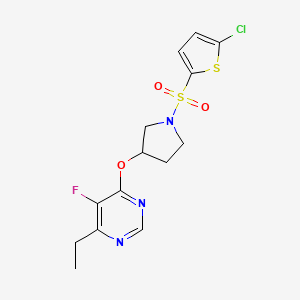
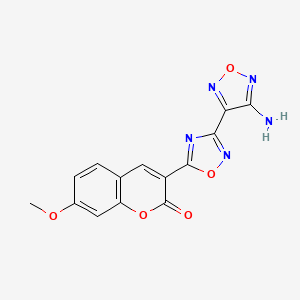

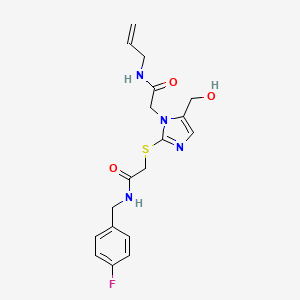
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)
